molecular formula C14H13N3O2S B15098105 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B15098105
M. Wt: 287.34 g/mol
InChI Key: KQDVSUUQJPPLJD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide is a compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 2H-chromene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromene derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrochromene derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The chromene ring can also interact with cellular membranes, affecting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of a chromene ring.

    N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide: Contains a different amide moiety, leading to variations in biological activity.

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide is unique due to the presence of both the thiadiazole and chromene moieties, which contribute to its diverse biological activities. The combination of these two functional groups enhances its potential as a multifunctional compound in medicinal chemistry .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2H-chromene-3-carboxamide

InChI

InChI=1S/C14H13N3O2S/c1-2-12-16-17-14(20-12)15-13(18)10-7-9-5-3-4-6-11(9)19-8-10/h3-7H,2,8H2,1H3,(H,15,17,18)

InChI Key

KQDVSUUQJPPLJD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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